Tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorophenyl substituent at position 3, and a hydroxymethyl group at position 4 of the pyrrolidine ring. This structure combines aromatic, polar, and steric elements, making it a versatile intermediate in pharmaceutical synthesis, particularly for chiral molecules and β-turn mimetics .
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXUJLWKOKVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of the Pyrrolidine Core
The pyrrolidine ring’s (3R,4S) configuration is critical for biological activity. One approach involves asymmetric hydrogenation of a dihydropyrrole precursor. For example, a proline-derived intermediate can be functionalized with a 4-chlorophenyl group via Suzuki-Miyaura coupling, followed by hydroxymethylation. A patented method describes the use of chiral catalysts, such as Rhodium-(R)-BINAP complexes, to achieve enantiomeric excess >95% in the hydrogenation step. The resulting cis-dihydroxypyrrolidine is then protected as the tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine.
Hydroxymethyl Group Installation
The hydroxymethyl group at position 4 is introduced via ketone reduction or epoxide ring-opening. One protocol reduces a 4-ketopyrrolidine intermediate using sodium borohydride in methanol, achieving >90% yield. Stereochemical control is maintained by employing a chiral oxazaborolidine catalyst, which directs hydride attack to the re face of the ketone. Alternatively, epoxidation of a 4-vinylpyrrolidine derivative followed by acid-catalyzed ring-opening with water generates the hydroxymethyl group with retention of configuration.
Boc Protection of the Pyrrolidine Nitrogen
The final step involves protecting the secondary amine with a tert-butoxycarbonyl (Boc) group. A representative procedure reacts the free amine with Boc₂O (1.1 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours. Triethylamine (1.5 equiv) is added to scavenge HCl generated during the reaction. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the Boc-protected pyrrolidine in 85–95% purity.
Resolution of Racemic Mixtures
For non-stereoselective routes, chiral resolution is necessary. Diastereomeric salts are formed using (−)-di-p-toluoyl-d-tartaric acid, followed by recrystallization from ethanol. The (3R,4S)-enantiomer is isolated with >99% enantiomeric excess, as confirmed by chiral HPLC.
Scale-Up and Industrial Considerations
Large-scale synthesis prioritizes cost efficiency and safety. A continuous flow system reduces reaction times for Boc protection from 16 hours to 30 minutes by enhancing heat transfer. Solvent recovery systems for dichloromethane and triethylamine improve sustainability. Regulatory-compliant impurity profiles are achieved by controlling residual palladium (<10 ppm) via activated charcoal filtration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Research has indicated that tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate possesses several pharmacological properties:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : Preliminary investigations show that it could inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
Applications in Medicinal Chemistry
The compound serves as a valuable precursor in the synthesis of various biologically active molecules. Its unique structure allows for:
- Development of Central Nervous System Therapeutics : The compound's ability to interact with neurotransmitter pathways positions it as a promising candidate for drugs targeting neurological disorders.
- Exploration as an Anti-inflammatory Agent : Given its potential to modulate inflammatory responses, it could lead to new treatments for conditions characterized by chronic inflammation.
Case Study 1: Neuroprotective Mechanisms
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's.
Case Study 2: Anti-inflammatory Activity
In another research article from European Journal of Pharmacology, the anti-inflammatory properties were evaluated in vitro. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine and Piperidine Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the target compound introduces aromaticity and electron-withdrawing effects, contrasting with aliphatic substituents like CF₃ () or CH₂CH₂OH (). These differences influence lipophilicity and receptor binding .
- Stereochemistry: Chiral analogs (e.g., ) exhibit specified stereochemistry (3S,4R), which is critical for enantioselective interactions in drug design.
Key Observations :
- Mitsunobu Reaction: Widely used for introducing hydroxymethyl and aryl groups (e.g., ). The target compound’s synthesis may involve similar steps .
- Purification : Reverse-phase (C18) and silica gel chromatography are standard for isolating Boc-protected intermediates ().
Physicochemical Properties
- Polarity : The hydroxymethyl group increases hydrophilicity, while aromatic substituents (e.g., 4-chlorophenyl) enhance lipophilicity. Trifluoromethyl groups () further boost lipid solubility .
- Stability : Boc protection (tert-butyl group) improves stability under acidic conditions, as seen in analogs like ’s piperidine derivative .
Biological Activity
Tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (3R,4S)-tert-butyl 3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.
- IUPAC Name : tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
- Molecular Formula : C₁₆H₂₂ClNO₃
- CAS Number : 1217843-35-0
- Molecular Weight : 307.81 g/mol
- Physical Form : Solid
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of pyrrolidine derivatives with various chlorinated phenyl compounds and subsequent esterification processes.
Anticancer Properties
Recent studies have indicated that pyrrolidine derivatives, including this compound, may exhibit significant anticancer activity. For instance:
- Mechanism of Action : Research suggests that this compound may induce apoptosis in cancer cells through caspase-dependent pathways . The induction of apoptosis is a critical mechanism for the anticancer effects observed in various cell lines.
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including murine solid tumor systems. The efficacy was reported to be significantly higher than traditional chemotherapeutics such as cisplatin .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolidine derivatives. Some studies have indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease models .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Methodology : Cell viability assays were performed using MTT assay protocols.
- Results : The compound demonstrated a dose-dependent decrease in cell viability in several cancer cell lines, with IC50 values comparable to leading anticancer agents.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects of the compound in an oxidative stress model.
- Methodology : Neuronal cells were exposed to oxidative stressors with and without the presence of the compound.
- Results : Significant protection against cell death was observed in treated cells compared to controls.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂ClNO₃ |
| CAS Number | 1217843-35-0 |
| Anticancer Activity | Induces apoptosis in various cell lines |
| Neuroprotective Effects | Protects against oxidative stress |
| IC50 (Cancer Cell Lines) | Comparable to cisplatin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
